Dual PPARγ–Mur Ligase Target Engagement: A Unique Polypharmacology Profile Absent in Rosiglitazone and Pioglitazone
FBAT is reported to engage both human PPARγ receptors and bacterial cytoplasmic Mur ligases (MurC–MurF) . In contrast, the standard antidiabetic TZDs rosiglitazone and pioglitazone are selective PPARγ agonists with no measurable Mur ligase inhibitory activity. This dual-target profile distinguishes FBAT from the entire class of mono-targeting glitazones .
| Evidence Dimension | Number of validated target classes engaged |
|---|---|
| Target Compound Data | 2 target classes (PPARγ + Mur ligases) |
| Comparator Or Baseline | Rosiglitazone / Pioglitazone: 1 target class (PPARγ only) |
| Quantified Difference | 2-fold increase in target class coverage |
| Conditions | Literature-derived target annotation; no multi-target activity panel comparison available |
Why This Matters
Programs requiring simultaneous metabolic modulation and antibacterial activity cannot achieve this with rosiglitazone or pioglitazone, making FBAT the only dual-action candidate in this chemical space.
